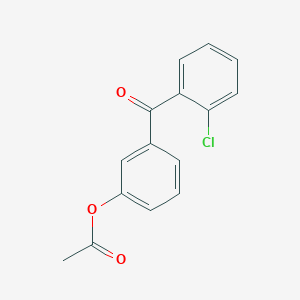

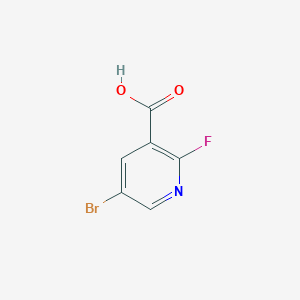

3-Acetoxi-2'-clorobenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis de Compuestos de Benzamida

3-Acetoxi-2’-clorobenzofenona: se utiliza como precursor en la síntesis de nuevos compuestos de benzamida. Estos compuestos han mostrado potencial en diversos campos debido a sus propiedades antioxidantes y antibacterianas . El proceso de síntesis implica la reacción de 3-acetoxi-2’-clorobenzofenona con derivados de amina, lo que lleva a una gama de benzamidas con diversas actividades biológicas.

Actividad Antioxidante

Los derivados de benzamida sintetizados a partir de 3-acetoxi-2’-clorobenzofenona se han probado para sus capacidades antioxidantes. Exhiben actividad antioxidante total, eliminación de radicales libres y quelación de metales, que son cruciales para prevenir enfermedades relacionadas con el estrés oxidativo .

Aplicaciones Antibacterianas

Estos compuestos de benzamida sintetizados también demuestran una actividad antibacteriana significativa contra bacterias grampositivas y gramnegativas. Esto los hace valiosos para desarrollar nuevos medicamentos y tratamientos antibacterianos .

Mecanismo De Acción

Target of Action

Related compounds such as benzodiazepines are known to interact with gamma-aminobutyric acid (gaba) type a receptors

Mode of Action

It’s worth noting that related compounds like benzodiazepines enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Related compounds such as benzodiazepines are known to modulate the inhibitory effect of gaba neurotransmission, which is widespread in the brain .

Result of Action

Benzodiazepines, which are related compounds, are known to cause sedation, reduce anxiety, relax muscles, and induce sleep by enhancing the effect of gaba .

Análisis Bioquímico

Biochemical Properties

3-Acetoxy-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as nucleic acids and proteins .

Additionally, 3-Acetoxy-2’-chlorobenzophenone has been observed to interact with glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics. The interaction with glutathione S-transferase facilitates the conjugation of the compound with glutathione, enhancing its solubility and promoting its excretion from the cell .

Cellular Effects

The effects of 3-Acetoxy-2’-chlorobenzophenone on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). The activation of MAPKs by 3-Acetoxy-2’-chlorobenzophenone can lead to changes in gene expression and cellular metabolism .

Moreover, 3-Acetoxy-2’-chlorobenzophenone has been found to affect the expression of genes involved in oxidative stress response. This compound can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help protect cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of 3-Acetoxy-2’-chlorobenzophenone involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 3-Acetoxy-2’-chlorobenzophenone can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling .

Additionally, 3-Acetoxy-2’-chlorobenzophenone can bind to DNA and form adducts, which can interfere with DNA replication and transcription. This binding can result in mutations and alterations in gene expression, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetoxy-2’-chlorobenzophenone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 3-Acetoxy-2’-chlorobenzophenone can undergo hydrolysis, leading to the formation of 2’-chlorobenzophenone and acetic acid .

Long-term exposure to 3-Acetoxy-2’-chlorobenzophenone in in vitro studies has shown that it can cause persistent changes in cellular function. These changes include alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 3-Acetoxy-2’-chlorobenzophenone vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the concentration of 3-Acetoxy-2’-chlorobenzophenone and its biological effects .

High doses of 3-Acetoxy-2’-chlorobenzophenone have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress .

Metabolic Pathways

3-Acetoxy-2’-chlorobenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound undergoes phase I metabolic reactions, including oxidation and hydrolysis, mediated by cytochrome P450 enzymes . These reactions result in the formation of metabolites that are more polar and can be further conjugated with glutathione or glucuronic acid in phase II metabolic reactions .

The conjugation with glutathione or glucuronic acid enhances the solubility of the metabolites, facilitating their excretion from the body. This process helps in reducing the toxicity of 3-Acetoxy-2’-chlorobenzophenone and its metabolites .

Transport and Distribution

The transport and distribution of 3-Acetoxy-2’-chlorobenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated diffusion mechanisms . Once inside the cell, 3-Acetoxy-2’-chlorobenzophenone can bind to intracellular proteins, which can influence its localization and accumulation .

The distribution of 3-Acetoxy-2’-chlorobenzophenone within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. The compound has been found to accumulate in tissues with high lipid content, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 3-Acetoxy-2’-chlorobenzophenone is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, 3-Acetoxy-2’-chlorobenzophenone can interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways .

In the nucleus, 3-Acetoxy-2’-chlorobenzophenone can bind to DNA and affect gene expression. The localization of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications .

Propiedades

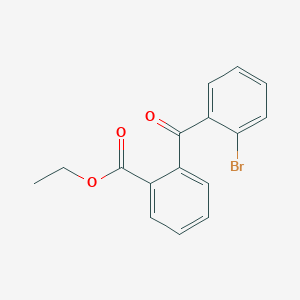

IUPAC Name |

[3-(2-chlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJJUIJGXXVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641629 |

Source

|

| Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-51-1 |

Source

|

| Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)